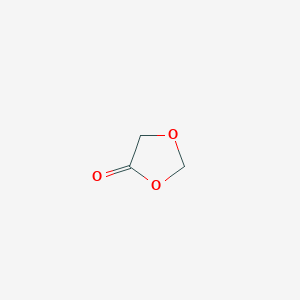

1,3-Dioxolan-4-one

Description

Structure

3D Structure

Properties

CAS No. |

4158-81-0 |

|---|---|

Molecular Formula |

C3H4O3 |

Molecular Weight |

88.06 g/mol |

IUPAC Name |

1,3-dioxolan-4-one |

InChI |

InChI=1S/C3H4O3/c4-3-1-5-2-6-3/h1-2H2 |

InChI Key |

GZTMCZAOQTVOJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCO1 |

Origin of Product |

United States |

Foundational & Exploratory

discovery and history of 1,3-dioxolan-4-one compounds

Initiating Information Gathering

I'm starting a deep dive to unearth information on 1,3-dioxolan-4-one compounds. My search is concentrated on the compound's discovery, tracing its synthesis history, key milestones, and the researchers who shaped its development. This initial phase involves comprehensive research to build a solid foundation.

Expanding Search Parameters

I'm now expanding my search to encompass physical and chemical properties of 1,3-dioxolan-4-ones, like stability and reactivity. I am also researching different synthetic routes, tracing the evolution from older methods to more modern techniques. Furthermore, I am investigating the compounds' applications in polymer chemistry, fine chemical synthesis, and pharmaceuticals.

Deepening Data Collection

I'm now fully immersed in the discovery and history of these compounds, tracing synthesis steps and key milestones. Simultaneously, I'm cataloging physical and chemical properties and looking at synthetic route advancements. Moreover, I'm examining applications within polymer chemistry, fine chemical synthesis, and pharmaceuticals, searching for specific examples of monomer, protecting group, or chiral auxiliary use. Subsequently, I'm focusing on synthesizing the experimental protocols.

Exploring Dioxolanone Compounds

I've established a solid base through initial research, delving into the history and discovery of 1,3-dioxolan-4-one compounds. Their synthesis is well-documented, frequently utilizing renewable α-hydroxy acids, and I've found they're invaluable as monomers for biodegradable polyesters such as PLA.

Refining Historical Context

I'm now focusing on the historical gaps, specifically the initial synthesis and characterization of 1,3-dioxolan-4-ones. My aim is to uncover the earliest publications and better understand the pre-Seebach era. I need to gather details on the evolution of their synthesis and chemical properties for a more comprehensive guide. The work on polymerization and asymmetric synthesis is of interest, and I will be looking for experimental protocols that can be adapted for the guide.

Deepening Historical Analysis

I'm now zeroing in on the genesis of 1,3-dioxolan-4-one compounds, specifically the initial synthesis and characterization events. I've found that, while their synthesis is well-documented, the exact "discovery" event is hazy. To fill this gap, I'm focusing on finding early publications, patents, and mentions of these compounds. I need details on their applications beyond polymerization and asymmetric synthesis, including adapted experimental procedures.

Reviewing Key Literature

I've just finished reviewing the search results, and I've got a lot of historical and modern literature. Seebach's foundational work on chiral 1,3-dioxolan-4-ones seems especially important as an initial anchor point. I now need to start to make the connections between these disparate points.

Expanding Search Parameters

I'm now delving into the historical context, aiming to pinpoint the absolute first synthesis of the 1,3-dioxolan-4-one structure. My initial search yielded many modern procedures, but a more generalized methodology is now my goal. I'm focusing on the history of cyclic esters and acetals of α-hydroxy acids, as this could illuminate the earliest discoveries. I'm also planning to expand my search to cover applications beyond the asymmetric synthesis and polymerization that I already have.

Refining Historical Context

I'm now expanding my historical search beyond Seebach to uncover the definitive "first" synthesis of 1,3-dioxolan-4-one structures. I'm focusing on early cyclic esters and acetals of α-hydroxy acids. Also, I'm working to expand my understanding of applications by including uses beyond polymerization and asymmetric synthesis. I am also aiming to find a high quality procedure for a simple 1,3-dioxolan-4-one for the guide's experimental section.

Reviewing Early Literature

I've amassed a solid foundation on 1,3-dioxolan-4-one compounds, covering their history, creation, characteristics, and uses. I'm focusing on Seebach's critical contributions from the late 70s and early 80s regarding chiral forms for asymmetric synthesis.

Pinpointing Historical Origins

I'm now digging deeper into the origins of 1,3-dioxolan-4-one compounds, focusing on identifying the very first synthesis. While Seebach's work is foundational, I'm still trying to unearth the initial discovery or use. I have a good overview of their uses now, from protecting groups to monomers. I'm also looking for a definitive, detailed synthesis procedure for an "Experimental Protocols" section.

Consolidating Foundational Data

I have a robust foundation on 1,3-dioxolan-4-one compounds, covering their synthesis, properties, and applications, including Seebach's critical work on chiral forms. I'm focusing on their use in biodegradable polymers and as chiral auxiliaries. Several synthesis protocols exist, especially the acid-catalyzed reaction of an α-hydroxy acid with an aldehyde or ketone. While a definitive "first-ever" synthesis remains elusive, I will attempt one last search before compiling the guide. I'll structure the guide with a historical overview, properties and synthesis discussion, comprehensive applications review, detailed experimental protocol, and visualizations.

Compiling Complete Analysis

I've completed my research and am ready to write the guide. While the exact "first" synthesis is still unclear, I have enough data on the historical development and applications. I'll structure the guide as planned and provide a clear overview for the user. I'm focusing on crafting a thorough document, assuming any "first" discovery might be a gradual process.

spectroscopic data of 1,3-dioxolan-4-one (NMR, IR, Mass Spec)

An Application Scientist’s Guide to Structural Validation, Mechanistic Interpretation, and Experimental Protocols

The Chemical Significance of 1,3-Dioxolan-4-ones

1,3-dioxolan-4-ones are cyclized acetals or ketals typically derived from the condensation of

Because the structural integrity of the 5-membered dioxolanone ring dictates its reactivity—specifically its thermal fragmentation and behavior as a chiral ketene or acyl anion equivalent—rigorous spectroscopic validation is non-negotiable[3]. This whitepaper codifies the fundamental spectroscopic principles (NMR, IR, and EI-MS) required to characterize these molecules, emphasizing the underlying physical causality governing their spectral shifts and fragmentation behaviors.

A Self-Validating Experimental Protocol

To ensure that spectroscopic data is artifact-free, the synthesis and isolation workflow must function as a self-validating system. The protocol below leverages thermodynamic equilibrium control during synthesis and prevents thermal degradation during isolation[1].

Workflow for the controlled synthesis and multi-modal validation of 1,3-dioxolan-4-ones.

Methodological Step-by-Step:

-

Acid-Catalyzed Acetalization: Combine 1.0 equivalent of the target

-hydroxy acid (e.g., L-lactic acid) and 1.5 equivalents of the target ketone/aldehyde in a non-polar solvent (e.g., petroleum ether or cyclohexane). Add 0.05 equivalents of -

Equilibrium Shifting: Reflux the mixture vigorously under a Dean-Stark apparatus. Causality: Acetal formation is reversible. Azeotropically removing water shifts the Le Chatelier equilibrium entirely toward the cyclized product.

-

Crucial Quenching Step: Cool the crude mixture in an ice bath and treat with solid

for 30 minutes before filtration[1]. Causality: Failing to neutralize the -

Isolation: Isolate the product via fractional vacuum distillation (e.g., 8–10 mbar at 36-44 °C for low molecular weight derivatives) to prevent thermal degradation[1].

Nuclear Magnetic Resonance (NMR) Profiling

The cyclic geometry and high oxygen density of the 1,3-dioxolan-4-one ring create a highly localized electronegative environment, yielding distinct downfield chemical shifts. Standard acquisition occurs at 298 K using anhydrous

Mechanistic Interpretation of Chemical Shifts

-

C4 (Carbonyl Carbon): Resonates at a highly deshielded ~170.4 – 175.3 ppm . The ring strain inherently stiffens the C=O bond, subtly deshielding the nucleus compared to an open-chain ester[1][4].

-

C2 (Acetal/Ketal Carbon): Observed downfield at ~91.9 – 110.3 ppm . Causality: This carbon is directly bonded to two highly electronegative oxygen atoms (O1 and O3), leading to massive electron density withdrawal[1].

-

C5 (Alpha Carbon): Observed at ~69.6 – 75.2 ppm . It is positioned between a ring oxygen and the carbonyl group, making its attached proton(s) highly sensitive to diastereomeric variations (e.g., syn/anti positioning of substituents at C2)[1][3].

Table 1: Standardized 1H and 13C NMR Data

(Model Compounds: Derivatives of lactic and mandelic acid)

| Nucleus | Chemical Shift (ppm) | Multiplicity / Location | Causality & Assignment Notes |

| 13C | 170.4 – 175.3 | C4 (Carbonyl) | Deshielded |

| 13C | 91.9 – 110.3 | C2 (Acetal Carbon) | Anomeric-like carbon; heavily deshielded by O1 & O3[1]. |

| 13C | 69.6 – 78.7 | C5 (Alpha Carbon) | Proximal to C=O and O, shift varies heavily with C5 alkylation[1][3]. |

| 1H | 4.28 – 5.52 | C5-H | Dependent on substitution; Lactic acid derivatives appear as a downfield quartet ( |

| 1H | 1.45 – 1.64 | C2-CH₃ | Typical singlet for germinal dimethyl groups (if acetone-derived)[1][4]. |

Infrared (IR) Spectroscopic Signatures

IR spectroscopy acts as an immediate self-validating test for conversion efficiency. The disappearance of the broad carboxylic acid/alcohol -OH stretch (~3400 cm⁻¹) confirms that cyclization is complete.

The most critical diagnostic feature of a 1,3-dioxolan-4-one is its carbonyl (C=O) stretch. Unlike linear esters (~1735 cm⁻¹) or standard

-

Causality of the C=O Shift: Two compounding physical factors drive this shift. First, the 5-membered ring restricts the internal bond angles, forcing more s-character into the exocyclic C=O bond (increasing bond stiffness). Second, the adjacent

-oxygen exerts a strong inductive electron-withdrawing effect (-I effect), which shortens and strengthens the carbonyl double bond, requiring higher energy (higher frequency) to stretch[3].

Table 2: Characteristic FT-IR Absorptions

| Functional Group | Absorption Freq. (cm⁻¹) | Assignment & Diagnostic Value |

| C=O (Lactone) | 1786 – 1800 | Primary diagnostic peak. Confirms cyclic lactone formation[3][5]. |

| C–O–C (Acetal) | 1150 – 1286 | Asymmetric/symmetric stretches of the heavily oxygenated ring[5]. |

| O–H (Hydroxyl) | Absent | Its absence proves total conversion; prevents analytical false positives. |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Under standard 70 eV Electron Ionization (EI-MS), 1,3-dioxolan-4-ones undergo predictable and highly diagnostic fragmentation driven by the thermodynamic stability of the expelled neutral species (e.g.,

Primary EI-MS fragmentation pathways characteristic of substituted 1,3-dioxolan-4-ones.

Diagnostic Cleavage Pathways

-

Decarbonylation / Decarboxylation: The molecular ion

often fragments by extruding carbon dioxide (loss of 44 Da) or carbon monoxide (loss of 28 Da). In specific derivative scenarios (e.g., when acting as a ketene equivalent), thermal fragmentation and EI-MS both reveal the ejection of the C2-substituent (like pivalaldehyde) alongside CO to form stabilized species[3]. -

Spiro-Acetal Cleavage: For spiro-substituted 1,3-dioxolan-4-ones, the cleavage of the C(spiro)–O bonds is diagnostically vital. The generation of Odd Electron (OE) ions, such as the

ion at 113 Da, represents a signature fingerprint for the 2,2-spiro-1,3-dioxolan-4-one framework[6].

References

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones , MDPI,3

-

Supporting information 1,3-Dioxolane compounds (DOXs) as biobased reaction media , RSC.org, 1

-

One-Pot Synthesis of Sustainable High-Performance Thermoset by Exploiting Eugenol Functionalized 1,3-Dioxolan-4-one , ACS Publications, 4

-

Carvacrol- and Cardanol-Containing 1,3-Dioxolan-4-ones as Comonomers for the Synthesis of Functional Polylactide-Based Materials , ACS Publications, 2

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles... , AIP Publishing, 6

-

[3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts , PMC,5

Sources

physical and chemical properties of 1,3-dioxolan-4-one

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolan-4-one and its derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines. These molecules, which can be conceptualized as cyclic esters (lactones) containing an acetal or ketal functionality, are notable for their synthetic accessibility from renewable resources and their unique reactivity. This guide provides a comprehensive overview of the core , offering field-proven insights into its synthesis, reactivity, and applications, with a particular focus on its role in polymer chemistry and asymmetric synthesis.

Core Molecular Structure and Physical Properties

1,3-Dioxolan-4-one possesses a unique structure that dictates its physical and chemical behavior. The presence of both an ester and an acetal group within the same five-membered ring leads to a molecule with distinct characteristics.

Structural and Physical Data

A summary of the key physical and identifying properties of the parent 1,3-dioxolan-4-one is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₄O₃ | [1] |

| Molecular Weight | 88.06 g/mol | [1] |

| CAS Number | 4158-81-0 | [1] |

| Appearance | Colorless oil | [2] |

| IUPAC Name | 1,3-dioxolan-4-one | [1] |

| Synonyms | MeDOX | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of 1,3-dioxolan-4-one.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons in the ring. For the parent 1,3-dioxolan-4-one (MeDOX), the following chemical shifts are reported (400 MHz, CDCl₃): δ 5.55 (s, 1H), 5.42 (s, 1H), 4.30 (q, 1H, J = 6.0 Hz), 1.49 (d, 3H, J = 6.0 Hz).[2] The two singlets correspond to the diastereotopic protons of the methylene group of the acetal, and the quartet and doublet are characteristic of the ethylidene proton and methyl group at the 5-position, respectively, when derived from lactic acid.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-dioxolan-4-ones is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1770-1800 cm⁻¹.[4][5] The exact position can be influenced by substituents on the ring.

-

Mass Spectrometry (MS): In mass spectrometry, 1,3-dioxolan-4-one will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight.[6] The fragmentation pattern is influenced by the substituents and can involve the loss of small molecules like CO₂ or formaldehyde.[6][7]

Synthesis and Preparation

1,3-Dioxolan-4-ones are readily synthesized from α-hydroxy acids, which are often derived from renewable feedstocks.[8] This accessibility makes them attractive building blocks in sustainable chemistry.

General Synthesis Workflow

The most common method involves the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or a ketone.[8][9]

Caption: General workflow for the synthesis of 1,3-dioxolan-4-one.

Detailed Experimental Protocol: Synthesis of 1,3-Dioxolan-4-one (MeDOX)

This protocol is adapted from a literature procedure for the synthesis of 1,3-dioxolan-4-one from L-lactic acid and paraformaldehyde.[2]

Materials:

-

L-lactic acid (5 g, 55.5 mmol)

-

Paraformaldehyde (4.17 g, 138.8 mmol)

-

p-Toluenesulfonic acid (5.36 mg, 0.03 mmol)

-

Toluene (150 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid, paraformaldehyde, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux and continue for 6 hours, collecting the water that azeotropically distills.

-

After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. (Expected yield: ~70%).[2]

Chemical Reactivity and Applications

The reactivity of 1,3-dioxolan-4-one is dominated by the interplay between the ester and acetal functionalities. This dual nature makes it a valuable precursor in various chemical transformations.

Ring-Opening Polymerization (ROP)

A primary application of 1,3-dioxolan-4-ones is their use as monomers in ring-opening polymerization to produce aliphatic polyesters, such as polylactic acid (PLA).[2][10] This process is often driven by the release of a small molecule, like formaldehyde.[7]

Caption: Ring-opening polymerization of 1,3-dioxolan-4-one.

This polymerization can be catalyzed by both Brønsted acids and metal-based Lewis acids.[2][7] A proposed double activation polymerization mechanism involves the acid catalyst playing a key role.[2][10] One of the challenges in this polymerization is a competing side reaction, the Tishchenko reaction, which can be facilitated by the eliminated formaldehyde.[7] Careful selection of the catalyst and reaction conditions, such as performing the polymerization under a dynamic vacuum to remove formaldehyde, can mitigate this side reaction and lead to polymers with desirable thermal properties.[7]

Asymmetric Synthesis

Chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like mandelic acid or lactic acid, are valuable intermediates in asymmetric synthesis.[5][9] They can serve as chiral acyl anion equivalents.[4][9]

Key reactions include:

-

Michael Additions: The enolate of a chiral 1,3-dioxolan-4-one can undergo diastereoselective Michael additions to α,β-unsaturated compounds.[4][9]

-

Diels-Alder Reactions: 5-Methylene-1,3-dioxolan-4-ones, derived from lactic acid, can act as dienophiles in Diels-Alder cycloadditions.[4][5][9]

Hydrolysis and Stability

The stability of the 1,3-dioxolan-4-one ring is pH-dependent. While stable under neutral or basic conditions, the ketal functionality is susceptible to acid-catalyzed hydrolysis.[11] However, some derivatives have been shown to survive mildly acidic conditions.[11] This controlled instability is a feature that can be exploited in applications requiring degradable materials.

Other Applications

-

Green Solvents: Derivatives such as 5-methyl-1,3-dioxolan-4-one are being investigated as bio-based, polar aprotic solvents, offering a potentially sustainable alternative to traditional solvents like DMF and NMP.[8][11]

-

Chemical Intermediates: As part of the broader class of 1,3-dioxolanes, these compounds serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, often used as protecting groups for diols or carbonyls.[12]

Safety and Handling

While specific toxicity data for 1,3-dioxolan-4-one is not detailed in the provided search results, general precautions for handling related cyclic ethers and esters should be followed. The safety data for the related compound, 1,3-dioxolane, indicates that it is a flammable liquid and can cause eye irritation.[13][14]

General Handling Precautions:

-

Ventilation: Work in a well-ventilated area or in a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14][15]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[14][15]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Always consult the specific Safety Data Sheet (SDS) for 1,3-dioxolan-4-one or its derivatives before handling.

Conclusion

1,3-Dioxolan-4-one is a molecule of significant interest due to its renewable sourcing, versatile reactivity, and diverse applications. Its role as a monomer for biodegradable polyesters positions it at the forefront of sustainable polymer chemistry. Furthermore, its utility in asymmetric synthesis and as a potential green solvent highlights its broad potential. A thorough understanding of its physical properties, synthetic routes, and chemical behavior is essential for researchers and scientists looking to harness the capabilities of this valuable heterocyclic compound in drug development, materials science, and beyond.

References

-

Giaveri, C., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers (Basel), 12(10), 2396. [Link][2][10]

-

Thevenon, A., et al. (2020). Understanding the ring-opening polymerisation of dioxolanones. RSC Publishing. [Link][7]

-

ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. [Link][8]

-

Fukushima, K., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules. [Link][17]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link][4]

-

PMC. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link][9]

-

PubMed. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. [Link][10]

-

SpectraBase. (n.d.). 1,3-Dioxolan-4-one, 5-[1-(aminomethyl)propyl]-2-(1,1-dimethylethyl)-5-methyl - Optional[Vapor Phase IR] - Spectrum. [Link][18]

-

ResearchGate. (n.d.). (a) Synthesis of 1,3-dioxolan-4-one (MeDOX) 1, 70%. (b) Synthesis of... [Link][19]

-

PubChem. (n.d.). 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-, (2S-cis)-. [Link][20]

-

ACS Publications. (2018). 1,3-Dioxolane-4-ol Hemiacetal Stores Formaldehyde and Glycolaldehyde in the Gas-Phase. [Link][21]

-

ACS Publications. (n.d.). Synthesis of 1,3,dioxolan-4-ones. An improved procedure. The Journal of Organic Chemistry. [Link][22]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link][12]

-

RSC Publishing. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link][11]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. [Link][13]

-

Doc Brown. (n.d.). mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis... [Link][6]

-

ResearchGate. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link][5]

-

NIST WebBook. (n.d.). 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-. [Link][24]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link][27]

Sources

- 1. 1,3-Dioxolan-4-one | C3H4O3 | CID 10290744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,2-二甲基-1,3-二氧戊环-4-酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 12. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 13. carlroth.com [carlroth.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. fishersci.com [fishersci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-, (2S-cis)- | C10H18O3 | CID 91701869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 1,3-Dioxan-4-one | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)- [webbook.nist.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. spectrabase.com [spectrabase.com]

- 27. 1,3-Dioxolane synthesis [organic-chemistry.org]

1,3-Dioxolan-4-one Derivatives: Nomenclature, Structural Chemistry, and Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural nomenclature, CAS identification, chiral pool synthesis methodologies, and modern sustainable polymerization protocols.

Introduction: The Strategic Value of the 1,3-Dioxolan-4-one Scaffold

In the realm of advanced organic synthesis and sustainable polymer design, the 1,3-dioxolan-4-one heterocyclic core occupies a uniquely versatile position. Structurally, these molecules are cyclic hemiacetal esters derived from the condensation of

-

In Drug Development: It serves as a chiral template that allows for the temporary, predictable manipulation of stereocenters without the need for external chiral auxiliaries[2].

-

In Polymer Chemistry: It acts as an easily accessible, heavily functionalizable monomer for the synthesis of complex, biobased aliphatic polyesters (such as polylactic acid analogs) via organocatalytic ring-opening polymerization (ROP)[1][3].

This technical guide establishes the definitive nomenclature frameworks, CAS registries, and field-proven experimental protocols for harnessing 1,3-dioxolan-4-one derivatives in advanced synthetic workflows.

Nomenclature Framework and CAS Registry

IUPAC Numbering and Stereochemical Assignment

The foundational scaffold is a five-membered saturated ring containing two oxygen atoms separated by a single carbon, classifying it as a 1,3-dioxolane . The inclusion of a carbonyl group at position 4 defines the 1,3-dioxolan-4-one parent structure[4].

-

Position 1 & 3: The acetal oxygen atoms.

-

Position 2: The acetal carbon, typically derived from the carbonyl carbon of the protective aldehyde/ketone (e.g., acetone yields a 2,2-dimethyl substitution)[5].

-

Position 4: The ester carbonyl carbon.

-

Position 5: The

-carbon derived from the

Key Derivatives: CAS Numbers and Structural Properties

The commercial availability and structural diversity of these derivatives dictate their specific downstream applications. Table 1 summarizes the core compounds essential to synthetic researchers.

Table 1: Quantitative Registry of Key 1,3-Dioxolan-4-one Derivatives

| IUPAC Name | Synonyms / Derivation | CAS Number | Molecular Formula | Base Application |

| 1,3-Dioxolan-4-one | Glycolic acid + Formaldehyde | 4158-81-0[4] | C₃H₄O₃ | Precursor / Base monomer |

| 2,2-Dimethyl-1,3-dioxolan-4-one | Acetonide of glycolic acid | 4158-86-5[5][6] | C₅H₈O₃ | Amide synthesis / Intermediates[7] |

| 2,2,5-Trimethyl-1,3-dioxolan-4-one | L-Lactic acid + Acetone | N/A (Internal refs) | C₆H₁₀O₃ | ROP Monomer (Me₃DOX)[1] |

| (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | Lactic acid + Pivalaldehyde | 81037-06-1 / 130930-47-1[8][9] | C₈H₁₄O₃ | Asymmetric phase-transfer / SRS template[2] |

| 2,2-Pentamethylene-1,3-dioxolan-4-one | 1,4-Dioxaspiro[4.5]-2-decanone | 4423-79-4[10] | C₈H₁₂O₃ | Functionalized building blocks |

The Mechanistic Brilliance of Seebach’s SRS Principle

Causality Behind Chiral 1,3-Dioxolan-4-ones

In conventional drug development, the

By condensing an enantiopure

Self-Reproduction of Stereocenters (SRS) via chiral 1,3-dioxolan-4-one templates.

Advanced Experimental Workflows

As a Senior Application Scientist, I prioritize protocols that feature internal validation checkpoints. The following procedures highlight the synthesis of the 1,3-dioxolan-4-one scaffold and its modern application in organocatalytic polymer synthesis.

Protocol A: Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one (Monomer Generation)

Traditional syntheses of glycolic acid acetonides suffer from low yields or require hazardous carbon disulfide[7]. This optimized ether-based dehydration methodology allows for scalable production.

Step-by-Step Methodology:

-

Reagent Preparation: Suspend phosphorus pentoxide (P₂O₅) in anhydrous diethyl ether under an inert atmosphere (N₂).

-

Condensation: Slowly add a stoichiometric mixture of glycolic acid and anhydrous acetone. The P₂O₅ acts as a potent dehydrating agent to drive the equilibrium toward the cyclic acetal[7].

-

Mild Reflux: Stir the suspension at ambient temperature or a mild reflux. Crucial Handling: If P₂O₅ forms a lump, manually knead it with a glass rod/spatula to expose unreacted surfaces[7].

-

Isolation: Filter the solid phosphates. Evaporate the diethyl ether in vacuo to yield a crude oil.

-

Purification: Distill the oil under reduced pressure (bp ~49–50 °C at 15 mmHg)[7].

-

Self-Validation Checkpoint: Validate the colorless liquid via ¹H NMR (CDCl₃). The spectrum must display a precise singlet at

4.14 ppm (for the –CH₂O– protons) and a singlet around

Protocol B: Solvent-Free Organocatalyzed Ring-Opening Polymerization (ROP)

1,3-Dioxolan-4-ones are increasingly utilized as eco-friendly monomers for synthesizing Polylactic Acid (PLA) alternatives. Using

Step-by-Step Methodology:

-

Initiation Complex: In a dry, sealed vessel, combine the 1,3-dioxolan-4-one monomer (e.g., MeDOX) with an alcohol initiator (such as neopentanol) and

TsOH[1][12]. Recommended molar ratio (Initiator : Catalyst : Monomer) = 1 : 10 : 200[12]. -

Bulk Heating: Heat the mixture to 100 °C under bulk (solvent-free) conditions[12]. The mechanism proceeds via the activated monomer (AM) pathway, where the Brønsted acid protonates the acetal oxygen, rendering the carbonyl highly susceptible to nucleophilic attack by the initiator[3].

-

Byproduct Removal: The ROP reaction releases a volatile byproduct (e.g., formaldehyde or acetone, depending on the C2 substituent). Continuously applying a vacuum drives the equilibrium toward high-molecular-weight polymer propagation[1].

-

Self-Validation Checkpoint: Quench aliquots at intervals (e.g., 2h, 4.5h, 24h)[12]. Perform SEC (Size Exclusion Chromatography) to confirm a steady shift toward higher molecular weight populations (MW growth). Perform ¹H NMR to confirm total monomer depletion by monitoring the disappearance of the distinctive cyclic acetal proton signals[1].

Solvent-free organocatalytic bulk ring-opening polymerization workflow.

Summary of Experimental Data

When optimizing the synthesis and subsequent utilization of 1,3-dioxolan-4-ones, balancing ring stability against eventual ring-opening reactivity is critical. Table 2 contrasts quantitative yield and properties derived from the aforementioned protocols.

Table 2: Comparative Synthesis Yields and Reaction Parameters

| Monomer / Derivative | Synthetic Reagents | Reported Yield | Boiling / Melting Point | ROP Catalyst Efficiency |

| 2,2-Dimethyl-1,3-dioxolan-4-one | Glycolic acid, Acetone, P₂O₅ | ~65%[7] | 49–50 °C (15 mmHg)[7] | N/A |

| MeDOX (1,3-Dioxolan-4-one) | L-Lactic acid, Paraformaldehyde | ~70%[1] | N/A | High (requires vacuum)[1] |

| Me₃DOX | L-Lactic acid, Acetone, | ~58%[1] | N/A | Moderate[1] |

| (2S,5S)-2-tert-Butyl-5-methyl... | Lactic acid, Pivalaldehyde | N/A | Stable Solid (Low Temp)[8] | N/A (Used in SRS alkylation) |

References

-

PubChem, "1,3-Dioxolan-4-one | C3H4O3 | CID 10290744", National Institutes of Health. Available at: [Link]

-

"Practical and Robust Method for the Preparation of Seebach and Fráter's Chiral Template...", ResearchGate. Available at: [Link]

-

MDPI, "1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA". Available at: [Link]

-

ACS Publications, "Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester". Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Dioxolan-4-one | C3H4O3 | CID 10290744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-1,3-dioxolan-4-one 96 4158-86-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one - Enamine [enamine.net]

- 9. (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one|CAS 81037-06-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. 2,2-Pentamethylene-1,3-dioxolan-4-one | 4423-79-4 | TCI EUROPE N.V. [tcichemicals.com]

- 11. chimia.ch [chimia.ch]

- 12. mdpi.com [mdpi.com]

Exploring 1,3-Dioxolan-4-one: Mechanistic Pathways and Emerging Applications in Asymmetric Synthesis and Biodegradable Polymers

As a versatile heterocyclic scaffold, the 1,3-dioxolan-4-one system has transcended its historical role as a chiral auxiliary to become a transformative building block in modern materials science and drug delivery[1]. Formed by the acetalization of α-hydroxy carboxylic acids with aldehydes or ketones, these compounds present an intriguingly reactive acetal-ester combination[2].

For researchers and drug development professionals, mastering the chemistry of 1,3-dioxolan-4-ones unlocks two distinct but equally powerful capabilities: the ability to execute highly controlled asymmetric alkylations via the self-reproduction of chirality (SRC), and the capacity to synthesize advanced, sterically hindered polyesters through small-molecule-extrusion polymerization[3][4].

This technical guide synthesizes the fundamental causality, experimental protocols, and comparative analytical data necessary to deploy 1,3-dioxolan-4-one derivatives across both synthetic and macromolecular workflows.

The Core Mechanism of Chiral Induction: Seebach's Principle

Dieter Seebach’s seminal work established 1,3-dioxolan-4-ones as premier templates for asymmetric synthesis. When an enantiopure α-hydroxy acid (such as (S)-lactic or (S)-mandelic acid) is condensed with a sterically demanding aldehyde like pivalaldehyde, a new acetal stereocenter is formed at the C2 position[2].

Mechanistic Causality: Why does it work?

The synthetic power of this system lies in the transient preservation of stereochemical information. When the 1,3-dioxolan-4-one is deprotonated by a strong base (e.g., LDA), the original stereocenter at C5 becomes a planar

This process dictates near-perfect diastereoselectivity (often >95% de). Subsequent hydrolysis of the acetal destroys the temporary C2 stereocenter but yields an enantiopure α,α-disubstituted α-hydroxy acid, effectively "reproducing" the chirality at C5[3][5].

Pathway of Self-Reproduction of Chirality utilizing the 1,3-dioxolan-4-one scaffold.

Protocol 1: Synthesis of Seebach's Chiral Template

Target: (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one[2]

Methodology & Self-Validation System:

-

Reaction Assembly: Combine (S)-mandelic acid (1.0 equiv) and pivalaldehyde (1.2 equiv) in pentane/benzene (or pure toluene). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and heat to reflux.

-

Validation Checkpoint: The progression of the reaction is physically validated by the stoichiometric collection of water in the Dean-Stark trap.

-

-

Quench and Extraction: Once water evolution ceases (typically 4–6 hours), cool the mixture and wash sequentially with saturated aqueous

to neutralize the catalyst, followed by brine. -

Purification: Dry the organic layer over

and concentrate under reduced pressure. The crude mixture will contain primarily the cis diastereomer. Recrystallize from hexane. -

Analytical Validation: Confirm purity via

NMR (monitoring the distinct acetal proton shift). The optical rotation

Macromolecular Frontier: Polymerization via Small-Molecule Extrusion

While polylactic acid (PLA) synthesis traditionally relies on the ring-opening polymerization (ROP) of cyclic lactide diesters, the lactide framework severely restricts the structural diversity of accessible polymers. Monomers bearing bulky or functional pendants (like mandelic acid derivatives) often fail to cyclize into lactides or resist subsequent polymerization[4].

1,3-Dioxolan-4-ones solve this bottleneck. Under Brønsted acid or organocatalysis, DOX monomers undergo polymerization driven by a powerful thermodynamic engine: the continuous, entropic extrusion of a volatile small molecule (such as formaldehyde or acetone)[4].

Mechanistic Causality: Overcoming Steric Hindrance

During the polymerization of a DOX monomer, the attacking nucleophile (a propagating alcohol chain end) cleaves the ester bond. The resulting hemiacetal intermediate rapidly collapses, ejecting the aldehyde/ketone used initially to construct the dioxolanone ring. Because this byproduct is either a gas (formaldehyde) or a volatile liquid (acetone), it is easily removed from the reaction matrix. This shifts the chemical equilibrium entirely toward chain propagation, circumventing the steric penalties that typically inhibit the ROP of substituted cyclic diesters[4][6]. This method has been utilized to create advanced functional materials, including antimicrobial polymers grafted with carvacrol[7].

Thermodynamically driven DOX polymerization via small-molecule extrusion.

Protocol 2: Solvent-Free Synthesis and Polymerization of MeDOX

Target: Synthesis of Poly(lactic acid) via 1,3-Dioxolan-4-one[4]

Step A: Monomer Synthesis (MeDOX)

-

Dissolve L-lactic acid (1.0 equiv), paraformaldehyde (2.5 equiv), and catalytic p-TsOH in toluene.

-

Reflux using a Dean-Stark apparatus for 6 hours to remove water.

-

Evaporate the solvent, redissolve in

, and wash with

Step B: Metal-Free Bulk Polymerization

-

Transfer the purified MeDOX into a dry, inert reaction vessel. Add an optimized concentration of p-TsOH as an organocatalyst[4].

-

Heat the mixture under a dynamic inert atmosphere or weak vacuum to facilitate the continuous removal of the formaldehyde byproduct.

-

Analytical Validation Checkpoint: Reaction progression cannot be monitored strictly by viscosity. Aliquots must be taken and analyzed via

NMR (calculating monomer conversion via the disappearance of the unique acetal

Data Presentation: Comparative Utility in Materials Science

For researchers developing drug delivery matrices, comparing the properties of polymers derived from DOX monomers against standard Lactide-ROP is critical for formulation strategy[4][8].

| Parameter | Lactide-derived ROP PLA | 1,3-Dioxolan-4-one (DOX) derived PLA | Analytical Source |

| Monomer Precursor | Lactic Acid (requires depolymerization to cyclic dimer) | Lactic Acid + Simple Aldehyde (Direct synthesis) | [4] |

| Leaving Group | None (Atom-economical ROP) | Aldehyde or Ketone (e.g., Formaldehyde, Acetone) | [4][6] |

| Common Catalyst | Sn(Oct)₂ (Heavy Metal, challenging for pharma) | p-TsOH, Organocatalysts (Metal-free) | [4] |

| Stereochemical Integrity | Highly susceptible to racemization at high temps | Complete retention of stereochemistry | [4] |

| Scope of Functionalization | Very poor for bulky pendants | Excellent (Thermodynamically driven by extrusion) | [6][7] |

Prodrugs and pH-Responsive Linkers

Beyond standard polymerization, 1,3-dioxolan-4-ones hold immense potential as cleavable prodrug scaffolds. Because the ring is highly susceptible to hydrolytic cleavage under targeted physiological conditions (such as the acidic microenvironments of tumor tissues or endosomes), the scaffold can act as a self-immolative linker[7][8].

By masking an active drug payload as the ketone/aldehyde component and an inert α-hydroxy acid as the backbone, the DOX system provides sustained, zero-order release kinetics[7]. As ambient water attacks the acetal, the system undergoes a localized drop in pH (due to the release of the free carboxylic acid), which auto-catalyzes the further degradation of the matrix. This causality allows for highly tunable, site-specific drug delivery systems via implants or oral carriers.

Conclusion

The 1,3-dioxolan-4-one framework bridges the rigorous stereochemical demands of asymmetric synthesis with the thermodynamic innovations required in modern polymer science. Whether utilized as a chiral template to dictate the absolute configuration of complex pharmaceutical intermediates, or engineered as an extruded monomer to bypass the steric limitations of biodegradable polyesters, its utility remains unassailable. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, scientists can precisely harness this molecular architecture for the next generation of chemical and biological therapies.

References

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones MDPI - Molecules[Link]

-

1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA MDPI - Polymers[Link]

-

Carvacrol- and Cardanol-Containing 1,3-Dioxolan-4-ones as Comonomers for the Synthesis of Functional Polylactide-Based Materials ACS Publications - Macromolecules[Link]

-

Practical and Robust Method for the Preparation of Seebach and Fráter's Chiral Template ResearchGate [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one - Enamine [enamine.net]

- 4. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Studies and Thermodynamic Profiling of 1,3-Dioxolan-4-one Stability: A Technical Guide for Advanced Polymer and Synthetic Design

Executive Summary

1,3-Dioxolan-4-ones (DOXs)—cyclic hemiacetal esters derived from

Molecular Architecture and Stereoelectronics

As an application scientist designing novel degradation pathways, one must first understand that the stability of a cyclic monomer is not solely governed by its empirical ring strain, but by its stereoelectronic environment.

The Ring-Opening Polymerization (ROP) Enigma

A foundational principle of ring-opening polymerization dictates that highly strained rings (e.g., epoxides, lactides) polymerize rapidly, while unstrained five-membered rings resist ROP due to an unfavorable entropic penalty. Computational thermochemistry reveals a counterintuitive reality for DOXs.

High-accuracy ab initio studies utilizing the G3(MP2) composite method demonstrate that the ring strain of unsubstituted 1,3-dioxolan-4-one (

The causality lies in anomeric stabilization . Upon ring cleavage, the resulting linear polymer forms a regioregular polyesteracetal. The propagating acetal sequence undergoes hyperconjugation: the oxygen lone pairs donate electron density into the adjacent

Table 1: Thermodynamic Comparison of Cyclic Esters

Summarizing the quantitative energetic barriers dictating stability and ROP feasibility.

| Monomer | Ring Type | Ring Strain ( | Polymerization Driving Force | Relative Hydrolytic Stability |

| 1,3-Dioxolan-4-one | 5-membered Oxa-Lactone | -6.7 kcal/mol | Anomeric | Low (Acid-sensitive acetal) |

| 5-membered Lactone | -7.6 kcal/mol | None (Thermodynamically suppressed) | High (Requires harsh conditions) | |

| L-Lactide (LA) | 6-membered Diester | -5.5 kcal/mol | Enthalpy-driven ( | Moderate (Surface erosion) |

Kinetic Pathways: Hydrolytic Cleavage and Programmed Degradation

Engineering DOX into a polymer backbone allows scientists to establish "breaking points" for accelerated environmental degradation (e.g., in seawater). The stability of DOXs and their polyesteracetal derivatives heavily relies on the acetal bridge's susceptibility to nucleophilic attack.

In aqueous environments, degradation occurs via two primary computationally identified pathways:

-

Acid-Catalyzed Acetal Hydrolysis: Operates strictly below pH 5. The acetal oxygen is protonated, creating a transient oxocarbenium ion intermediate, which is subsequently captured by water to yield formaldehyde and the corresponding

-hydroxy acid. -

Intramolecular Transesterification (RNA-Inspired): In slightly alkaline environments (like seawater, pH ~8.1), introducing nucleophilic side chains (such as 2-hydroxyethoxy groups) induces an intramolecular nucleophilic attack on the adjacent ester. This mechanism, simulated at the Density Functional Theory (DFT) level, mirrors the rapid degradation of RNA over DNA, occurring via a cyclic penta-coordinated intermediate[4].

Kinetic logic map illustrating DOX bifurcation into programmed degradants versus stabilized polymers.

Computational Workflow for DOX Stability Assessment

To prevent costly experimental failures, the thermodynamic stability of novel DOX derivatives must be computationally validated. As an application scientist, I utilize a self-validating DFT framework. Standard functionals (e.g., B3LYP) are excellent for predicting matrix-isolated vibrational spectra[5], but they often fail to accurately capture the dispersion forces inside sterically hindered transition states (TS). Therefore, hybrid functional optimization must be coupled with high-level composite energy corrections.

Protocol: Theoretical Stability Assessment

-

Conformational Sampling:

-

Action: Generate initial geometries of the target DOX monomer using Molecular Mechanics (MMFF94 force field).

-

Causality: 5-membered rings adopt pseudo-envelope conformations. Failing to locate the global minimum geometry will skew subsequent transition state searches.

-

-

DFT Geometry Optimization:

-

Action: Optimize the lowest energy conformers at the B3LYP/aug-cc-pVTZ level of theory[5].

-

Causality: The augmented basis set provides diffuse functions necessary for accurately modeling the non-bonding electron pairs on the oxygen atoms, which dictate the anomeric effect.

-

-

Transition State (TS) Search:

-

Action: Map the reaction coordinate for ring-opening using the Synchronous Transit-Guided Quasi-Newton (QST3) method.

-

Validation: Confirm the TS by running a frequency calculation; a valid TS must contain exactly one imaginary frequency corresponding to the C–O bond cleavage vector. Follow up with an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the DOX reactant and the ring-opened product.

-

-

Thermochemical Refinement:

-

Action: Compute final single-point energies using the G3(MP2) composite method[6].

-

Causality: G3(MP2) accurately accounts for core electron correlations and zero-point energies, bringing the computed ring strain (

) to within chemical accuracy (

-

-

Implicit Solvation Modeling:

-

Action: Apply the SMD (Solvation Model based on Density) to simulate bulk polarity (e.g., water, toluene).

-

A self-validating, step-by-step computational pipeline for analyzing DOX structural stability.

Experimental Validation: Copolymerization for Programmed Degradation

Theoretical models require empirical anchoring. To practically apply the instability of the 1,3-dioxolan-4-one acetal bridge, we incorporate it into high-molecular-weight Poly(L-lactide) (PLA). By replacing highly stable ester bonds with tunable acetal "breaking points," we engineer predictable degradation profiles.

Protocol: Bulk Solvent-Free Copolymerization of L-Lactide and DOX

This method utilizes metal-free Brønsted acid organocatalysis to circumvent the toxicity issues associated with heavy metal remnants in biomedical polymers[3].

-

Step 1: Monomer Purification: Rigorously dry the synthesized 1,3-dioxolan-4-one (e.g., MeDOX) and L-Lactide over calcium hydride (

) to prevent premature hydrolytic cleavage. -

Step 2: Catalyst Preparation: Transfer the monomers into an inert-gas-purged Schlenk flask. Introduce the chosen organocatalyst,

-toluenesulfonic acid ( -

Step 3: Bulk Polymerization: Heat the solvent-free mixture to 100 °C. The absence of solvent forces a high local concentration of the monomer, which kinetically outcompetes the thermodynamically favored ring-closing degradation.

-

Step 4: Reaction Quenching & Precipitation: After achieving the target monomer conversion (monitored via

NMR), cool the mixture rapidly to halt chain propagation. Dissolve the crude mass in minimal dichloromethane (DCM) and precipitate into ice-cold methanol to isolate the high-molecular-weight polyesteracetal block. -

Step 5: Degradation Profiling: Expose the purified copolymer to varied aqueous buffers (pH 1.0, pH 7.0, seawater pH 8.1) and track the exponential molecular weight loss using Size Exclusion Chromatography (SEC).

By unifying theoretical thermochemical predictions with rigorous experimental execution, we unlock 1,3-dioxolan-4-one as a precision-engineered tool for sustainable plastics, advanced therapeutics, and green-solvent technologies.

References

-

1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA Source: MDPI Polymers URL:[Link][3]

-

Matrix-Isolated Diglycolic Anhydride: Vibrational Spectra and Photochemical Reactivity Source: The Journal of Physical Chemistry A (ACS) URL:[Link][5]

-

Replacing Polyvinyl Chloride with Novel Thermoplastics Derived from Natural Gas Source: Green Chemistry (RSC Publishing) URL:[Link][2][6]

-

RNA-Inspired and Accelerated Degradation of Polylactide in Seawater Source: Journal of the American Chemical Society (ACS) / NIH URL:[Link][4]

-

1,3-Dioxolane compounds (DOXs) as biobased reaction media Source: Green Chemistry (RSC Publishing) URL:[Link][1]

Sources

- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 2. Replacing Polyvinyl Chloride with Novel Thermoplastics Derived from Natural Gas [acswebcontent.acs.org]

- 3. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RSC - Page load error [pubs.rsc.org]

Methodological & Application

Protocol for Michael Addition Reactions with 1,3-Dioxolan-4-ones

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Researchers, and Drug Development Scientists.

Executive Summary & Mechanistic Rationale

The asymmetric synthesis of fully substituted, adjacent stereocenters remains a persistent challenge in drug development. Derivatives of α-hydroxy acids, specifically 1,3-dioxolan-4-ones derived from mandelic or lactic acid, have emerged as highly effective, structurally tunable pro-nucleophiles[1][2]. Functioning as chiral acyl or benzoyl anion equivalents, these heterocycles undergo highly diastereo- and enantioselective Michael additions to electrophiles such as nitro olefins[2].

The C2-Substituent Causality: The traditional 2,2-dimethyl-1,3-dioxolan-4-ones (acetonides) possess a relatively high pKa at the C5 α-proton, meaning conjugate additions typically require hard enolization using strong bases like LDA at cryogenic temperatures (–78 °C)[2]. However, modifying the C2 position with electron-withdrawing trifluoromethyl groups—synthesized via condensation with hexafluoroacetone—drastically lowers the pKa[1]. This critical modification enables "soft enolization" by mild amine-based organocatalysts, unlocking metal-free, ambient-temperature enantioselective pathways via bifunctional catalysis[1][3].

Fig 1: Bifunctional organocatalytic activation model for soft enolization and Re-face attack.

Quantitative Reaction Optimization Data

The table below demonstrates the profound impact of the C2 substituents on the thermodynamic feasibility of the Michael addition using trans-β-nitrostyrene as the model electrophile[1][3].

| C2 Substituent | Base / Catalyst | Conditions | Conversion (%) | dr (%) | ee (%) | Mechanistic Consequence |

| Dimethyl | DABCO (10 mol%) | THF, 30 °C, 14 days | < 5% | N/A | N/A | pKa too high; insufficient enolization. |

| Bis(trifluoromethyl) | DABCO (10 mol%) | THF, 30 °C, 96 hours | > 95% | > 98% | Racemic | CF₃ lowers pKa; enables soft enolization. |

| Bis(trifluoromethyl) | epi-9-amino cinchona | THF, 30 °C, 96 hours | 85 - 90% | 98% | 89% | Catalyst enforces stereocontrolled addition. |

Experimental Methodologies

A self-validating protocol relies on internal controls and logical sequencing. We detail two distinct methodologies dependent on the nucleophile design: Organocatalytic (Ambient) and Lithium Enolate-Mediated (Cryogenic).

Protocol A: Organocatalytic Asymmetric Michael Addition

Utilized for 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones where mild, highly enantioselective coupling is required[1][4].

1. Reagent Assembly & Drying:

-

Action: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-aryl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one (1.0 equiv, 0.5 mmol) and the bifunctional epi-9-amino-9-deoxy cinchona alkaloid derivative (0.1 equiv, 10 mol%).

-

Causality: Utilizing an oven-dried vial prevents trace atmospheric moisture from prematurely hydrolyzing the activated ester moiety of the dioxolanone ring.

-

Action: Dissolve the mixture in anhydrous THF (0.2 M).

2. Electrophile Introduction & Reaction Setup:

-

Action: Add the corresponding nitro olefin (1.2 equiv, 0.6 mmol) in a single portion. Seal the vial and stir the homogeneous solution at a constant 30 °C for 96 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc, 8:2). The nitro olefin spot (often yellow and UV-active) should diminish as the more polar, UV-active adduct spot emerges.

3. Quench & Isolation:

-

Action: Quench the reaction by adding 1 M aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

-

Action: Wash combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: NH₄Cl provides a mild, buffered proton source that safely quenches the catalytic cycle without degrading the acid-sensitive acetal linkage of the product.

4. Purification:

-

Action: Purify the crude residue via flash column chromatography on silica gel. Verify diastereomeric ratio (>98% dr) via ¹H-NMR (integration of the contiguous stereocenter protons) and enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column)[1][3].

Protocol B: Lithium Enolate-Mediated Addition

Utilized for traditional 2-tert-butyl or 2,2-dimethyl chiral dioxolanones acting as strict acyl anion equivalents[2].

1. Base Preparation & Cryogenic Cooling:

-

Action: In a flame-dried Schlenk flask under argon, prepare LDA (1.1 equiv) in dry THF (0.15 M) and cool the solution strictly to –78 °C using a dry ice/acetone bath.

-

Causality: Precise temperature control at –78 °C prevents spontaneous self-condensation or ring-opening (fragmentation) of the dioxolanone once deprotonated.

2. Soft Deprotonation:

-

Action: Add the chiral 1,3-dioxolan-4-one (1.0 equiv) dropwise as a THF solution over 5 minutes. Stir at –78 °C for 30 minutes.

-

Action: Warm the mixture briefly to –30 °C for 30 minutes, then re-cool to –78 °C.

-

Causality: The brief warming period ensures total maturation and homogeneity of the lithium enolate complex, preventing unreacted starting material from competing as a nucleophile.

3. Electrophile Addition:

-

Action: Add the electrophile (e.g., butenolide or substituted nitrostyrene, 1.1 equiv) dropwise. Maintain stirring at –78 °C for 2 hours, then slowly allow the system to reach room temperature overnight[2].

4. Quench:

-

Action: Quench with aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate. Isolate the adduct via chromatography.

Downstream Application Workflow

One of the defining advantages of using 1,3-dioxolan-4-ones is the preservation of the highly activated ester moiety. The resulting Michael adducts easily undergo nucleophilic opening to yield valuable chiral building blocks with fully substituted stereocenters[5].

Fig 2: Complete workflow from pro-nucleophile synthesis to downstream α-hydroxy acid extraction.

Derivatization Protocols:

-

Hydrolysis: Treatment of the Michael adduct with LiOH (THF/H₂O) rapidly cleaves the acetal, releasing the free tertiary alcohol and carboxylic acid[3].

-

Aminolysis: Stirring the adduct with a primary amine in neat methanol achieves direct transformation into a fully substituted α-hydroxy amide with concurrent loss of the ketone equivalent[5].

References

-

Hynes, P. S., Stranges, D., Stupple, P. A., Guarna, A., & Dixon, D. J. (2007). "Organocatalytic Diastereo- and Enantioselective Michael Addition Reactions of 5-Aryl-1,3-dioxolan-4-ones". Organic Letters, 9(11), 2107–2110. Available at:[Link]

-

Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). "New Chemistry of Chiral 1,3-Dioxolan-4-Ones". Molecules, 28(8), 3845. Available at:[Link]

Sources

Preparation of Functional Polylactide-Based Materials: Application Notes and Protocols

Abstract

Polylactide (PLA), a biocompatible and biodegradable polyester, is a cornerstone of advanced drug delivery systems and tissue engineering scaffolds. However, its inherent hydrophobicity and lack of reactive side chains limit its full potential. Functionalization—the strategic introduction of chemical groups—is paramount to enhancing its properties, enabling the conjugation of targeting ligands, improving drug loading, and tuning degradation rates. This guide provides an in-depth exploration of the primary strategies for preparing functional PLA-based materials, complete with detailed experimental protocols and the scientific rationale behind them. We will delve into copolymerization techniques, post-polymerization modifications, and surface functionalization methods designed for researchers, scientists, and drug development professionals.

Introduction: The Need for Functional Polylactide

Polylactide, derived from renewable resources like corn starch, has gained significant traction in biomedical applications due to its excellent biocompatibility and degradation into non-toxic lactic acid. Despite these advantages, the simple aliphatic polyester structure of PLA presents challenges. Its hydrophobic nature can lead to poor interaction with aqueous biological environments and low loading efficiency for hydrophilic drugs. More importantly, the absence of pendant reactive groups on the polymer backbone makes it difficult to attach other molecules, such as targeting moieties (antibodies, peptides) or imaging agents, which are crucial for developing "smart" drug delivery systems.

Functionalization addresses these limitations by incorporating specific chemical groups into the PLA structure. This can be achieved by synthesizing PLA with monomers that already contain the desired functionality or by chemically modifying the polymer after its synthesis. These functional groups serve as handles for further chemical reactions, allowing for the creation of materials with tailored properties for specific applications.

Core Strategies for PLA Functionalization

There are three primary pathways to creating functional PLA materials. The choice of strategy depends on the desired location of the functional groups (throughout the polymer chain, at the chain ends, or on the material surface) and the specific application.

-

Ring-Opening Copolymerization (ROP): This "bottom-up" approach involves polymerizing lactide with a functional comonomer. This method allows for the distribution of functional groups along the polymer backbone.

-

Post-Polymerization Modification: This "top-down" strategy involves chemically altering a pre-synthesized PLA polymer. This is useful for introducing functionalities that may not be stable under polymerization conditions.

-

Surface Functionalization: This technique modifies only the surface of a pre-formed PLA material (e.g., nanoparticle, film). This is ideal for applications where surface interactions are critical, such as improving biocompatibility or attaching targeting ligands.

Strategy 1: Functionalization via Ring-Opening Copolymerization (ROP)

The most common method for synthesizing high molecular weight PLA is the Ring-Opening Polymerization (ROP) of lactide, the cyclic dimer of lactic acid. By introducing a cyclic comonomer that contains a desired functional group into the polymerization reaction, a functional copolymer can be created. This method provides excellent control over the density and distribution of functional groups within the polymer chain.

A widely used catalyst for this reaction is stannous octoate (Sn(Oct)₂), which is highly efficient and approved for biomedical applications. The polymerization is typically initiated by a molecule with a hydroxyl group, such as an alcohol or polyethylene glycol (PEG).

Application Protocol: Synthesis of Chloro-Functionalized PLA via Cationic Copolymerization

This protocol describes the synthesis of a PLA copolymer containing chloromethyl groups, which can later be converted to other functionalities like azides for "click" chemistry. This method is adapted from research on copolymerizing lactide with functionalized cyclic acetals.

Materials:

-

L-Lactide

-

Functionalized cyclic acetal (e.g., 5-chloro-1,3-dioxolane, Cl-DXL)

-

Methylene chloride (CH₂Cl₂), distilled

-

Ethylene glycol (initiator)

-

Triflic acid (TfOH, catalyst)

-

Methanol

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Argon or Nitrogen source

Procedure:

-

Drying: Place 4.5 g of L-lactide in a Schlenk flask and dry under vacuum for at least 2 hours to remove any moisture, which can interfere with the polymerization.

-

Inert Atmosphere: Fill the flask with an inert gas (Argon or Nitrogen) and seal with a septum.

-

Solvent and Initiator Addition: Through the septum, add 10 mL of distilled methylene chloride and 25 µg of ethylene glycol.

-

Catalyst Addition: Add 38 µL of triflic acid to the reaction vessel.

-

Initial Polymerization: Allow the lactide to polymerize for 30 minutes at room temperature with stirring.

-

Comonomer Addition: Introduce the desired amount of the chloro-functionalized cyclic acetal (e.g., Cl-DXL) to the reaction mixture.

-

Copolymerization: Continue the polymerization for 24 hours at room temperature. The reaction time and temperature can be adjusted to control the molecular weight and composition of the copolymer.

-

Termination and Purification: Quench the reaction by adding an excess of methanol. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

-

Isolation: Collect the precipitated polymer by filtration and dry it under a vacuum until a constant weight is achieved.

Rationale:

-

Drying and Inert Atmosphere: ROP is sensitive to water, which can act as an initiator and lead to poor control over the polymer's molecular weight.

-

Catalyst and Initiator: Triflic acid is a strong protonic acid that acts as a catalyst for cationic ROP. Ethylene glycol serves as the initiator, starting the polymer chain growth.

-

Two-Step Monomer Addition: Polymerizing the lactide first for a short period before adding the functional comonomer can help to create block-like structures within the copolymer.

-

Purification: Precipitation in methanol is crucial to remove unreacted monomers, catalyst, and low molecular weight oligomers.

Strategy 2: Post-Polymerization Modification

This approach modifies an existing PLA polymer. A common method involves using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for modifying sensitive polymer structures. To use this method, either the PLA polymer or the molecule to be attached must contain an azide group, and the other must contain an alkyne group.

Application Protocol: "Click" Modification of Alkyne-Functionalized PLA

This protocol details the attachment of an azide-containing molecule to a PLA polymer that has been synthesized with terminal alkyne groups.

Materials:

-

Terminal-alkyne functionalized PLA (prepared via ROP using an alkyne-containing initiator like propargyl alcohol)

-

Azide-functionalized molecule (e.g., Azido-PEG, azide-modified peptide)

-

Dimethylformamide (DMF)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Dissolution: In a glass vial, dissolve the desired amount of alkyne-functionalized PLA and three equivalents of the azide-functionalized molecule in DMF.

-

Addition of Reducing Agent: Add 10 mol% of sodium ascorbate (from a freshly prepared stock solution of 10 mg/mL in water).

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical as oxygen can inhibit the reaction.

-

Catalyst Addition: Under an inert atmosphere, add 5 mol% of CuSO₄ (from a 10 mg/mL stock solution in water). The solution will typically turn a

Application Note: A Multi-faceted Approach to the Characterization of 1,3-Dioxolan-4-one-Based Polyesters

Introduction: The Significance of 1,3-Dioxolan-4-one Polymers

Polymers derived from 1,3-dioxolan-4-one monomers represent a versatile and increasingly important class of aliphatic polyesters. These materials are synthesized via the ring-opening polymerization of 1,3-dioxolan-4-one monomers, which can be derived from renewable α-hydroxy acids.[1][2] This synthetic route is a promising alternative to the traditional ring-opening polymerization of lactide for producing materials like polylactic acid (PLA) and its copolymers.[3][4] The unique structure of these polymers, featuring both ester and, in some cases, remnant acetal groups, imparts tunable properties, particularly regarding degradation, making them highly attractive for biomedical applications such as controlled drug delivery, degradable sutures, and tissue engineering scaffolds.[2][3][5]

The performance of these polymers—including their mechanical strength, drug release kinetics, and in-vivo resorption time—is directly governed by their fundamental physicochemical properties. Therefore, a rigorous and multi-technique analytical approach is not merely procedural but essential for ensuring material quality, predicting performance, and validating the synthesis of polymers tailored for specific, high-stakes applications. This guide provides a detailed framework for the comprehensive characterization of 1,3-dioxolan-4-one polymers, explaining the causality behind each analytical choice and presenting validated protocols for their execution.

Foundational Structural Elucidation

Confirming the chemical identity and microstructure of the polymer is the foundational step upon which all other characterization rests. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Covalent Structure and Purity

NMR spectroscopy is the definitive technique for elucidating the precise covalent structure of the polymer. Proton (¹H) and Carbon-13 (¹³C) NMR provide unambiguous information on monomer incorporation, stereochemistry (tacticity), the nature of end-groups, and the presence of any residual monomers or impurities.[6][7] For instance, in the polymerization of 5-methyl-1,3-dioxolan-4-one (MeDOX) to form PLA, ¹H NMR is used to track the conversion of the monomer by observing the disappearance of its characteristic signals and the appearance of the methine proton quartet around 5.20 ppm, which is typical for the linear isotactic PLA backbone.[3]

Caption: NMR Spectroscopy Experimental Workflow.

Protocol 2.1: ¹H NMR Analysis of 1,3-Dioxolan-4-one Polymers

-

Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean, dry vial.[5]

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the polymer is fully dissolved, which may require gentle vortexing or sonication.[5][8]

-

Transfer: Using a Pasteur pipette, transfer the polymer solution into a standard 5 mm NMR tube, ensuring no solid particles are present.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) signal. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

-

Analysis: Integrate the relevant peaks. Identify the chemical shifts (ppm) associated with the polymer backbone, side chains, and end-groups by comparing with literature values or known standards.[9][10] Quantify residual monomer by comparing the integration of a unique monomer peak to a polymer backbone peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups that define the polymer's chemical class.[11][12] For polyesters, the most prominent absorption band is the carbonyl (C=O) stretch of the ester group. This technique is also highly effective for monitoring chemical changes during synthesis or degradation, such as the formation of carboxylic acid end-groups during hydrolysis.[13]

Protocol 2.2: ATR-FTIR Analysis of Solid Polymer Samples

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

-

Sample Placement: Place a small amount of the solid polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000–400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands. For 1,3-dioxolan-4-one based polyesters, look for the key vibrations summarized in the table below.

Table 1: Key FTIR Absorption Bands for Polyester Characterization

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1750 | C=O Stretch | Ester Carbonyl | Confirms the presence of the polyester backbone. |

| 1300–1000 | C-O-C Stretch | Ester and Acetal Linkages | Indicates the ester and potential acetal groups. |

| 3100–2800 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Relates to the polymer backbone and side chains. |

| ~3500 (broad) | O-H Stretch | Carboxylic Acid / Alcohol | Appears during degradation (hydrolysis). |

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are critical material attributes that dictate the mechanical properties, viscosity, and degradation rate of the polymer.[14] Higher molecular weight generally leads to enhanced strength and slower degradation.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (also known as GPC) is the definitive method for measuring the molecular weight distribution of polymers.[14] The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. From the resulting chromatogram, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are determined relative to known standards.[5] A low PDI (closer to 1.0) indicates a more uniform population of polymer chains, which is often desirable for predictable performance.

Caption: Size-Exclusion Chromatography Workflow.

Protocol 3.1: SEC/GPC Analysis of Molecular Weight

-

Calibration: Calibrate the SEC system using a set of narrow-PDI polystyrene standards with known molecular weights to generate a calibration curve (log M vs. retention time).[5]

-

Sample Preparation: Prepare a dilute solution of the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL.[5]

-

Filtration: Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

-

Injection: Inject a precise volume of the filtered sample solution into the SEC system.

-

Data Acquisition: The sample is passed through the SEC column set, and the concentration of the eluting polymer is monitored by a detector (typically a refractive index detector).

-

Calculation: The instrument software uses the calibration curve to analyze the resulting chromatogram and calculate Mₙ, Mₙ, and PDI for the sample.

Thermal Property Evaluation

The thermal properties of a polymer define its processing window and its behavior at different temperatures, which is critical for applications ranging from melt extrusion to performance in physiological conditions.

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine the glass transition temperature (T₉), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. DSC also identifies the melting temperature (Tₘ) and allows for the calculation of the percent crystallinity (%X꜀), which significantly impacts mechanical properties and degradation rates.[15][16]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability